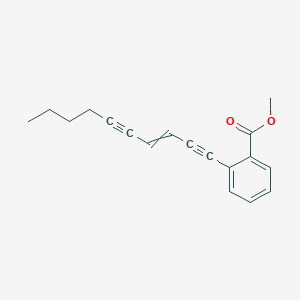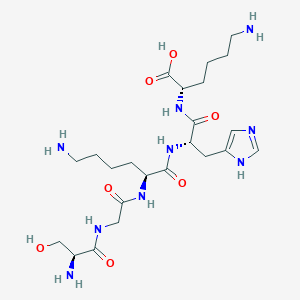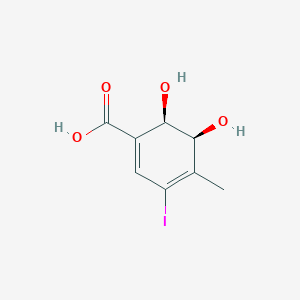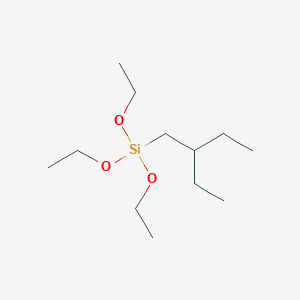
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo es un compuesto químico conocido por su estructura única, que incluye un éster benzoato unido a una cadena dec-3-en-1,5-diín-1-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo generalmente implica la esterificación del ácido 2-(Dec-3-en-1,5-diín-1-il)benzoico con metanol. La reacción generalmente está catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico, y la mezcla se refluye para asegurar la esterificación completa. El producto se purifica luego mediante destilación o recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de esterificación similares, pero a mayor escala. Se pueden emplear reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los triples enlaces en la cadena diinilo en dobles o simples enlaces.
Sustitución: El grupo éster puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden usar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir alquenos o alcanos.
Aplicaciones Científicas De Investigación
El 2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas y polímeros.
Biología: Los derivados del compuesto pueden tener posibles actividades biológicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: La investigación de sus propiedades farmacológicas podría conducir a nuevos agentes terapéuticos.
Industria: Se puede utilizar en la producción de materiales avanzados, como recubrimientos y adhesivos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual el 2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo ejerce sus efectos depende de su aplicación específica. En la síntesis orgánica, actúa como un intermedio reactivo, participando en diversas reacciones químicas para formar los productos deseados. Los objetivos moleculares y las vías involucradas en su actividad biológica aún se están investigando, pero se cree que interactúa con enzimas o receptores específicos en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo: es similar a otros ésteres benzoatos y compuestos con cadenas diinilo, como:
Unicidad
Lo que diferencia al 2-(Dec-3-en-1,5-diín-1-il)benzoato de metilo es su estructura específica de éster y diinilo, que imparte reactividad única y aplicaciones potenciales. Su capacidad de sufrir una variedad de reacciones químicas lo convierte en un compuesto versátil tanto en entornos de investigación como industriales.
Propiedades
Número CAS |
502898-05-7 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
methyl 2-dec-3-en-1,5-diynylbenzoate |
InChI |
InChI=1S/C18H18O2/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18(19)20-2/h8-9,11-12,14-15H,3-5H2,1-2H3 |
Clave InChI |
IUDTYJWVNPAEHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




propanedinitrile](/img/structure/B12584108.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)

![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)

![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)

![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
